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Compound of Interest

Compound Name:

Poly(oxy-1,2-ethanediyl), alpha-(2-

carboxyethyl)-omega-(2-

carboxyethoxy)-

Cat. No.: B606168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of

Polyethylene glycol bis(2-carboxyethyl) ether using Nuclear Magnetic Resonance (NMR)

spectroscopy. This guide is intended for researchers, scientists, and drug development

professionals who utilize functionalized polyethylene glycol (PEG) in their work and require a

thorough understanding of its structural verification and purity assessment by NMR.

Introduction
Polyethylene glycol bis(2-carboxyethyl) ether, also known as Polyethylene glycol di-propionic

acid, is a homobifunctional PEG derivative featuring a carboxylic acid group at each terminus.

This structure is particularly valuable in bioconjugation, drug delivery, and surface modification,

where the terminal carboxyl groups can be readily activated for covalent attachment to amine-

containing molecules such as proteins, peptides, and small molecule drugs.

Accurate characterization of the molecular structure and purity of these polymers is critical for

ensuring the quality, efficacy, and safety of the final conjugate. NMR spectroscopy is a powerful

and indispensable tool for this purpose, providing detailed information about the polymer

backbone, the integrity of the end groups, and the presence of any impurities. This guide will

detail the expected ¹H and ¹³C NMR spectral features of Polyethylene glycol bis(2-

carboxyethyl) ether and provide a standardized protocol for its analysis.
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Expected NMR Spectral Data
The following tables summarize the anticipated chemical shifts (δ) for Polyethylene glycol bis(2-

carboxyethyl) ether in common deuterated solvents. The exact chemical shifts can vary

depending on the solvent, concentration, and the molecular weight of the PEG chain.

Table 1: ¹H NMR Spectral Data

Assignment Structure
Chemical Shift
(δ, ppm)

Multiplicity Integration

a -O-CH₂-CH₂-O- ~ 3.64 s (broad) 4n

b
-O-CH₂-CH₂-

COOH
~ 3.75 t 4H

c
-O-CH₂-CH₂-

COOH
~ 2.75 t 4H

d -COOH 10 - 12 s (broad) 2H

Note: The broad singlet for the PEG backbone (a) is due to the repeating ethylene oxide units.

The integration '4n' corresponds to the number of repeating units 'n'. The chemical shift of the

carboxylic acid proton (d) is highly dependent on the solvent and concentration and may be

broad or exchange with residual water in the solvent.

Table 2: ¹³C NMR Spectral Data

Assignment Structure Chemical Shift (δ, ppm)

1 -O-CH₂-CH₂-O- ~ 70.5

2 -O-CH₂-CH₂-COOH ~ 68.0

3 -O-CH₂-CH₂-COOH ~ 34.5

4 -COOH ~ 174.0

Experimental Protocol
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This section provides a detailed methodology for the NMR analysis of Polyethylene glycol

bis(2-carboxyethyl) ether.

Sample Preparation
Sample Weighing: Accurately weigh 10-20 mg of the Polyethylene glycol bis(2-carboxyethyl)

ether sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

Solvent Selection: Choose a suitable deuterated solvent in which the polymer is readily

soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterium Oxide (D₂O),

and Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can affect the

chemical shifts, particularly of the acidic proton.

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial

containing the sample.

Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution

through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube

to avoid shimming issues and obtain high-resolution spectra.

Capping: Securely cap the NMR tube.

NMR Data Acquisition
Instrument: The NMR spectra should be acquired on a spectrometer with a proton frequency

of 400 MHz or higher for better resolution.

¹H NMR Acquisition Parameters (Typical):

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-5 seconds.
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Acquisition Time (aq): 2-4 seconds.

Spectral Width (sw): A range of at least 15 ppm to cover all expected signals.

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

Relaxation Delay (d1): 2-5 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): A range of at least 200 ppm.

Data Processing and Analysis
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for

¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

Phase Correction: Manually phase the spectrum to obtain a flat baseline.

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

Referencing: Calibrate the chemical shift scale using the residual solvent peak as a

secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Peak Picking and Integration: Identify all significant peaks and integrate the corresponding

signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the NMR characterization of

Polyethylene glycol bis(2-carboxyethyl) ether.
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Caption: Workflow for the NMR characterization of Polyethylene glycol bis(2-carboxyethyl)

ether.

Interpretation of Spectra
¹H NMR Spectrum: The most prominent signal will be the broad singlet around 3.64 ppm,

corresponding to the repeating methylene units of the PEG backbone. The presence of

triplets at approximately 3.75 ppm and 2.75 ppm, each integrating to 4 protons relative to the

end-group reference, confirms the presence of the bis(2-carboxyethyl) ether end groups. The

ratio of the integration of the backbone protons to the end-group protons can be used to

estimate the degree of polymerization. The broad singlet for the carboxylic acid proton

between 10-12 ppm confirms the presence of the terminal acid functionality.

¹³C NMR Spectrum: The spectrum should show four distinct signals. The intense peak

around 70.5 ppm is characteristic of the carbon atoms in the PEG backbone. The signals at

approximately 68.0 ppm, 34.5 ppm, and 174.0 ppm are indicative of the -O-CH₂-, -CH₂-

COOH, and -COOH carbons of the end groups, respectively.

Impurities: NMR spectroscopy is also highly effective for identifying common impurities. The

presence of a signal around 3.38 ppm (singlet) could indicate the presence of unreacted

PEG methyl ether starting material. Residual solvents from the synthesis or purification

process will also be readily apparent.

By following this guide, researchers can confidently characterize the structure and purity of

Polyethylene glycol bis(2-carboxyethyl) ether, ensuring the quality and reliability of their

downstream applications.

To cite this document: BenchChem. [Characterization of Polyethylene Glycol bis(2-
carboxyethyl) Ether by NMR: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b606168#characterization-of-
polyethylene-glycol-bis-2-carboxyethyl-ether-by-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606168?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

